1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines a bromopyrimidine moiety with a benzimidazole core
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit lysine specific demethylase 1 (lsd1) . LSD1 plays a pivotal role in regulating lysine methylation, and its overexpression has been associated with the progression of certain human malignant tumors .
Mode of Action
Similar compounds have been shown to inhibit lsd1 . LSD1 inhibitors can lead to the inhibition of cancer proliferation and migration .
Biochemical Pathways
Lsd1, a potential target of similar compounds, is known to regulate lysine methylation . Aberrant lysine methylation patterns can disrupt gene expression and contribute to the development of cancer .
Result of Action
Similar compounds have been shown to inhibit lsd1, leading to the inhibition of cancer proliferation and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 5-bromopyrimidine with benzimidazole derivatives. One common method is the nucleophilic substitution reaction under microwave irradiation, which has been shown to be efficient . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyrimidine ring can be replaced by nucleophiles.
Palladium-Catalyzed Cross-Coupling: This compound can participate in Suzuki and Sonogashira coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reaction conditions involving bases like potassium carbonate and solvents like DMF.
Palladium-Catalyzed Cross-Coupling: Reagents include arylboronic acids or alkynylzincs, with palladium catalysts and ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative, while Suzuki coupling with an arylboronic acid would produce a biaryl compound.
Scientific Research Applications
1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other proteins involved in disease pathways.
Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
5-Bromopyrimidine: A simpler analog that lacks the benzimidazole moiety but shares the bromopyrimidine structure.
2-Bromo-5-methoxybenzaldehyde: Another brominated heterocycle with different functional groups and applications.
Uniqueness
1-(5-Bromopyrimidin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is unique due to its combination of the bromopyrimidine and benzimidazole structures, which confer distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)-1H-benzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4O/c12-7-5-13-10(14-6-7)16-9-4-2-1-3-8(9)15-11(16)17/h1-6H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTJOJARNWILKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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